2-Benzylphenyl isocyanate

Übersicht

Beschreibung

2-Benzylphenyl isocyanate is an organic compound characterized by the presence of an isocyanate group attached to a benzylphenyl structure. This compound is known for its reactivity and is used in various chemical synthesis processes. It is a colorless liquid that must be handled with care due to its reactive nature and potential hazards.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Benzylphenyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 2-benzylphenylamine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. Another method involves the use of non-phosgene routes, such as the reaction of 2-benzylphenylamine with carbon dioxide and a dehydrating agent .

Industrial Production Methods: Industrial production of this compound often relies on the phosgene method due to its efficiency. due to the toxicity of phosgene, alternative methods are being explored. These include the use of carbon dioxide and other safer reagents to produce the isocyanate group .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Benzylphenyl isocyanate undergoes various chemical reactions, including:

Nucleophilic Addition: Reacts with nucleophiles such as water, alcohols, and amines.

Substitution Reactions: Can participate in substitution reactions where the isocyanate group is replaced by other functional groups.

Common Reagents and Conditions:

Water: Reacts with this compound to form carbamic acid, which decomposes to carbon dioxide and an amine.

Alcohols: React with this compound to form carbamates (urethanes).

Major Products:

Carbamates: Formed from the reaction with alcohols.

Substituted Ureas: Formed from the reaction with amines.

Carbamic Acid: Formed from the reaction with water, which further decomposes.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceuticals

One of the primary applications of 2-benzylphenyl isocyanate is in the pharmaceutical industry. It is utilized as an intermediate in the synthesis of various bioactive compounds. For instance, it can be employed in the preparation of urethane derivatives, which have shown potential as anti-cancer agents and anti-inflammatory drugs. The ability to modify its structure allows researchers to fine-tune the pharmacological properties of these compounds.

Polymer Production

This compound plays a crucial role in the production of polyurethane polymers. These polymers are widely used in coatings, adhesives, and foams due to their durability and flexibility. The isocyanate group reacts with polyols to form urethane linkages, which are essential for creating high-performance materials used in automotive and construction applications.

Multicomponent Reactions

The compound is also significant in multicomponent reactions (MCRs), where it serves as a building block for synthesizing complex organic molecules. MCRs involving this compound can lead to the formation of diverse heterocycles, which are important in medicinal chemistry. These reactions often yield products with multiple functional groups, facilitating further chemical modifications.

Chemical Research and Development

In chemical research, this compound is used as a reagent for exploring reaction mechanisms and developing new synthetic methodologies. Its reactivity allows chemists to study various reaction pathways and optimize conditions for desired outcomes. This application extends to academic research where it aids in understanding fundamental organic chemistry principles.

Health and Safety Considerations

While this compound has beneficial applications, it also poses health risks due to its potential irritant properties upon exposure. Research indicates that exposure to isocyanates can lead to respiratory issues and skin sensitization . Therefore, safety protocols must be strictly followed when handling this compound in laboratory and industrial settings.

Case Study: Synthesis of Urethane Derivatives

A study demonstrated the synthesis of novel urethane derivatives using this compound as a precursor. The derivatives exhibited promising anti-cancer activity against various cell lines, showcasing the compound's potential in drug development .

Case Study: Polyurethane Foams

Research on polyurethane foams synthesized from this compound highlighted their mechanical properties and thermal stability, making them suitable for insulation materials in construction . The study emphasized optimizing the formulation to enhance performance while minimizing environmental impact.

Wirkmechanismus

The mechanism of action of 2-benzylphenyl isocyanate involves its high reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic sites on other molecules, leading to the formation of new chemical bonds. This reactivity is harnessed in various chemical synthesis processes. The molecular targets and pathways involved include the formation of carbamates, ureas, and other derivatives through nucleophilic addition and substitution reactions .

Vergleich Mit ähnlichen Verbindungen

Phenyl isocyanate: Similar structure but lacks the benzyl group.

Benzyl isocyanate: Similar structure but lacks the phenyl group.

Toluene diisocyanate: Contains two isocyanate groups and is used in polyurethane production.

Uniqueness: 2-Benzylphenyl isocyanate is unique due to the presence of both benzyl and phenyl groups, which confer distinct reactivity and properties. This dual functionality makes it a versatile reagent in organic synthesis compared to its simpler counterparts .

Biologische Aktivität

2-Benzylphenyl isocyanate is an organic compound belonging to the isocyanate family, which are known for their diverse biological activities. Isocyanates are reactive chemicals widely used in industrial applications, particularly in the production of polyurethane foams, pesticides, and other materials. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and toxicity profiles.

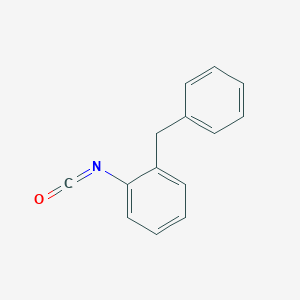

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 227.26 g/mol

- IUPAC Name : this compound

Mechanisms of Biological Activity

Isocyanates, including this compound, exert their biological effects primarily through interaction with biological macromolecules such as proteins and nucleic acids. The reactivity of isocyanates is attributed to their electrophilic nature, allowing them to form covalent bonds with nucleophilic sites in biomolecules.

Interaction with Ion Channels

Research indicates that isocyanates can activate transient receptor potential ankyrin 1 (TRPA1) channels, which are involved in nociception (pain perception). Activation of TRPA1 by this compound may lead to nociceptive responses similar to those observed with other reactive chemicals . This mechanism suggests potential applications in pain management or as a target for therapeutic intervention.

Cytotoxic Effects

Isocyanates are known for their cytotoxic effects on various cell lines. A study indicated that exposure to certain aromatic isocyanates could induce apoptosis in human lung cells, highlighting a potential risk factor associated with occupational exposure . The cytotoxicity of this compound remains to be fully elucidated but warrants caution due to its structural characteristics.

Respiratory Sensitization

Isocyanates are recognized as strong respiratory sensitizers. Occupational exposure to these compounds can lead to asthma and other respiratory conditions. In animal studies, exposure to low concentrations of aromatic diisocyanates has been linked to significant respiratory toxicity . Given the chemical structure of this compound, it may also pose similar risks.

Dermal and Ocular Irritation

Exposure to isocyanates can cause irritation of the skin and eyes. Studies involving TRPA1 antagonists have shown promise in alleviating chemical irritation caused by isocyanates . This suggests that while this compound may have therapeutic potential, it also carries risks of irritation upon contact.

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

1-benzyl-2-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-11-15-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYMYAJKKMZFQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407306 | |

| Record name | 2-Benzylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146446-96-0 | |

| Record name | 2-Benzylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.